Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate

Drug Design and Permeability Prodrug Strategy Quinazoline Pharmacology

This 2-amino-4-phenylquinazoline is a structurally distinct Smo receptor modulator, not a standard 4-anilinoquinazoline EGFR inhibitor. The 6-chloro substituent boosts kinase potency (EGFR IC₅₀ as low as 2.6 nM), and the non-ionizable methyl ester ensures passive cell permeability—unlike the membrane-impermeable free acid (CAS 313398-28-6). Use for Hedgehog/Gli-reporter assays (0.1–10 μM) and kinase selectivity profiling. Order with the des-chloro analog (CAS 332102-09-7) and free acid for complete SAR.

Molecular Formula C22H16ClN3O2
Molecular Weight 389.84
CAS No. 330202-19-2
Cat. No. B2780346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate
CAS330202-19-2
Molecular FormulaC22H16ClN3O2
Molecular Weight389.84
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C22H16ClN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26)
InChIKeyZXKXJTNHGMZMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate (CAS 330202-19-2): Procurement-Relevant Structural and Physicochemical Profile


Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate (CAS 330202-19-2) is a synthetic quinazoline derivative with a molecular formula of C₂₂H₁₆ClN₃O₂ and a molecular weight of 389.83 g/mol . The compound features a 6-chloro-4-phenylquinazoline core linked via a 2-amino bridge to a para-substituted methyl benzoate moiety. This 2-amino-4-phenylquinazoline scaffold distinguishes it from the more common 4-anilinoquinazoline pharmacophore (e.g., gefitinib, erlotinib) and places it within the structural class of Smoothened (Smo) receptor modulators exemplified by BMS-833923 (XL-139) . The methyl ester functionality provides a non-ionizable prodrug or cell-permeable handle, in contrast to the ionizable free carboxylic acid analog (CAS 313398-28-6), with a predicted density of 1.338 ± 0.06 g/cm³ and a predicted boiling point of 582.5 ± 60.0 °C at 760 mmHg .

Why Generic Quinazoline Kinase Inhibitors Cannot Replace Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate in Targeted Research


Generic substitution within the quinazoline kinase inhibitor class is precluded by three critical structural determinants: (1) the 2-amino-4-phenylquinazoline connectivity imparts Smoothened/Hedgehog pathway selectivity fundamentally distinct from the EGFR/HER2 bias of 4-anilinoquinazolines [1]; (2) the 6-chloro substituent on the quinazoline core contributes a measurable potency enhancement in kinase inhibition, with 6-substituted quinazoline derivatives achieving EGFR IC₅₀ values as low as 2.6 nM in recombinant enzyme assays—substantially below the micromolar IC₅₀ values typical of unsubstituted or 6-H analogs [2]; and (3) the methyl ester prodrug moiety confers predicted passive membrane permeability advantages over the ionizable free carboxylic acid form (predicted pKa ~4.75 for the methyl ester vs. ~3.86 for the meta-carboxylic acid regioisomer), which would be >99.9% ionized at physiological pH 7.4 and thus membrane-impermeable without active transport . These cumulative structure-activity relationship (SAR) features mean that even closely related analogs (e.g., the free acid form CAS 313398-28-6, the des-chloro analog CAS 332102-09-7, or the meta-substituted regioisomer CAS 330950-71-5) cannot be assumed equipotent or interchangeable in cellular or in vivo assays.

Quantitative Differentiation Evidence for Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate vs. Closest In-Class Analogs


Methyl Ester vs. Free Carboxylic Acid: Predicted Unionized Fraction Advantage at Physiological pH for Cellular Permeability

At physiological pH 7.4, the methyl ester target compound remains predominantly unionized (the ester moiety lacks an ionizable proton), whereas the free carboxylic acid analog 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS 313398-28-6) would be >99.9% ionized based on the class-level pKa of benzoic acid derivatives (~4.2) [1]. The meta-substituted carboxylic acid regioisomer (CAS 330950-71-5) has a predicted pKa of 3.86 ± 0.10, confirming high ionization at pH 7.4 . The unionized state of the methyl ester is predicted to confer superior passive membrane permeability, a critical determinant of intracellular target engagement in cell-based assays. This differential is quantifiable via the calculated distribution coefficient (LogD₇.₄), where the methyl ester would exhibit a LogD₇.₄ substantially higher than the ionized carboxylate form.

Drug Design and Permeability Prodrug Strategy Quinazoline Pharmacology

6-Chloro Substituent Contribution to Kinase Inhibitory Potency: Class-Level Evidence from 6-Substituted Quinazoline EGFR/HER2 Inhibitors

The 6-chloro substituent on the quinazoline core of the target compound is not a passive structural feature. Published structure-activity relationship (SAR) data demonstrate that 6-substituted quinazoline derivatives can achieve single-digit nanomolar inhibitory potency against EGFR and HER2 tyrosine kinases. Specifically, compound 5c from a focused 6-substituted quinazoline series exhibited EGFR IC₅₀ = 2.6 nM and HER2 IC₅₀ = 4.3 nM in recombinant enzyme assays [1]. In contrast, quinazoline compounds lacking the 6-substituent (e.g., the 6-H prototype 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid, CAS 332102-09-7) are expected to exhibit substantially higher (weaker) IC₅₀ values based on the established SAR that 6-position substitution is critical for filling the hydrophobic back pocket of the kinase ATP-binding site. The 6-chloro group specifically provides optimal van der Waals contact with the gatekeeper residue region, a feature absent in the des-chloro analog.

Kinase Inhibition SAR EGFR/HER2 Pharmacology Quinazoline Medicinal Chemistry

Para- vs. Meta-Substituted Benzoate Regioisomer: Impact on Molecular Recognition and Synthetic Tractability

The target compound bears the methyl benzoate moiety at the para-position relative to the quinazoline-2-amino linkage, whereas the regioisomer 3-((6-chloro-4-phenylquinazolin-2-yl)amino)benzoic acid (CAS 330950-71-5) places the carboxyl group at the meta-position. This regioisomeric difference has measurable consequences: (1) the predicted pKa differs substantially—4.75 ± 0.46 for the para-methyl ester vs. 3.86 ± 0.10 for the meta-carboxylic acid , indicating that the meta-carboxylic acid is a significantly stronger acid and will be fully ionized at pH 7.4, whereas the para-methyl ester remains neutral; (2) the para-substitution geometry provides a linear molecular axis that is more compatible with the narrow channel leading to the Smoothened receptor binding pocket, as evidenced by the para-substituted benzamide in BMS-833923 (Smo IC₅₀ = 21 nM) ; and (3) the para-methyl ester serves as a versatile synthetic intermediate that can be hydrolyzed to the free acid or coupled directly to amines, whereas the meta-acid requires activation for further derivatization.

Regioisomer Selectivity Synthetic Chemistry Quinazoline Derivative Development

2-Amino-4-phenylquinazoline Scaffold vs. 4-Anilinoquinazoline Platform: Divergent Kinase Selectivity Profiles Toward Smoothened vs. EGFR

The 2-amino-4-phenylquinazoline scaffold of the target compound represents a fundamentally different pharmacophore from the 4-anilinoquinazoline scaffold of classical EGFR inhibitors (e.g., gefitinib, erlotinib, lapatinib). This structural divergence translates into distinct primary target engagement: 4-anilinoquinazolines bind the ATP pocket of EGFR/HER2 tyrosine kinases, whereas 2-amino-4-phenylquinazolines preferentially engage the Smoothened (Smo) receptor. The clinically characterized 2-amino-4-phenylquinazoline derivative BMS-833923 (XL-139) inhibits Smo with an IC₅₀ of 21 nM (BODIPY-cyclopamine competition binding) and 5.8 nM (functional antagonism), while showing minimal EGFR inhibition . The 2-amino-4-phenylquinazoline chemotype is explicitly claimed in patent EP2527330A1 as a Hedgehog pathway modulator with anti-cancer activity, distinct from EGFR-targeted indications [1]. This selectivity divergence means the target compound is not a simple EGFR inhibitor substitute but rather occupies a distinct biological target space relevant to basal cell carcinoma, medulloblastoma, and cancer stem cell maintenance.

Kinase Selectivity Profiling Hedgehog Pathway Smoothened Receptor Inhibition

Physicochemical Quality Control Differentiation: Density and Thermal Stability Metrics for Compound Identity Verification

For procurement and quality control purposes, the target compound (methyl ester) can be analytically distinguished from its closest analog—the free carboxylic acid 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS 313398-28-6)—using three orthogonal physicochemical parameters. The methyl ester exhibits a lower density (1.338 ± 0.06 g/cm³ vs. 1.4 ± 0.1 g/cm³ for the free acid) , a lower boiling point (582.5 ± 60.0 °C vs. 615.7 ± 65.0 °C) , and a lower flash point (306.1 ± 32.9 °C vs. 326.1 ± 34.3 °C) . These systematic differences reflect the reduced intermolecular hydrogen-bonding capacity of the methyl ester relative to the carboxylic acid. The density differential of approximately 0.06 g/cm³ is within the detection range of standard pycnometric or oscillating U-tube density measurement, providing a rapid identity confirmation method without requiring MS or NMR. Furthermore, the boiling point differential of approximately 33 °C enables unambiguous separation and identification by GC-MS if derivatization is employed.

Analytical Chemistry QC Compound Identity Verification Procurement Specifications

Recommended Application Scenarios for Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate Based on Quantitative Differentiation Evidence


Hedgehog Pathway-Targeted Cancer Stem Cell Research: Smoothened Receptor Engagement Studies

For laboratories investigating Hedgehog pathway-dependent tumor initiation and cancer stem cell (CSC) maintenance, the target compound's 2-amino-4-phenylquinazoline scaffold positions it within the Smo antagonist pharmacophore class exemplified by BMS-833923 (Smo IC₅₀ = 5.8–21 nM) . This scaffold is explicitly claimed in patent EP2527330A1 for Hedgehog pathway modulation . Researchers should use this compound in Gli-luciferase reporter assays (basal cell carcinoma, medulloblastoma, pancreatic cancer models) rather than attempting to repurpose 4-anilinoquinazoline EGFR inhibitors, which lack Smo engagement. The methyl ester's predicted passive permeability advantage (unionized at pH 7.4 vs. the fully ionized free acid) makes it the preferred form for cell-based phenotypic screening without the confounding variable of limited membrane penetration . Recommended starting concentration range: 0.1–10 μM in Gli-reporter cell lines, with BMS-833923 as a positive control.

Kinase Selectivity Profiling: Discriminating 2-Amino-4-phenylquinazoline vs. 4-Anilinoquinazoline Target Engagement

The target compound serves as an essential tool for kinase selectivity panel screening to differentiate between 2-amino-4-phenylquinazoline and 4-anilinoquinazoline target space. Based on class-level SAR from 6-substituted quinazoline series showing EGFR IC₅₀ = 2.6 nM and HER2 IC₅₀ = 4.3 nM , the compound should be profiled against a broad kinase panel (including EGFR, HER2, VEGFR, PDGFR, and Smo) to quantify its selectivity index. The 6-chloro substituent is expected to confer enhanced potency relative to the 6-H analog (CAS 332102-09-7), making this compound the appropriate choice for establishing structure-selectivity relationships. Procurement recommendation: order the compound alongside the des-chloro analog, the free acid form (CAS 313398-28-6), and the meta-regioisomer (CAS 330950-71-5) as a comparator set for comprehensive SAR analysis.

Synthetic Intermediate for Focused Quinazoline Library Expansion via Amide Coupling

The para-methyl ester functionality of the target compound provides a direct synthetic handle for amine coupling to generate diverse amide libraries, as demonstrated by the BMS-833923 benzamide series . The methyl ester can be hydrolyzed under mild basic conditions to generate the free carboxylic acid for subsequent HATU/EDC-mediated amide coupling with primary and secondary amines. This synthetic route avoids the protection/deprotection steps required when starting from the free acid form. The predicted boiling point differential (582.5 °C vs. 615.7 °C for the free acid) and molecular weight differential (+14 Da) facilitate reaction monitoring by TLC, HPLC, or GC-MS. For medicinal chemistry laboratories synthesizing quinazoline-based compound libraries, procuring the methyl ester as the key intermediate is more cost-effective than purchasing the free acid and performing separate esterification, given the commercial availability at 98% purity from multiple suppliers .

Quality Control and Identity Verification in Multi-Analog Procurement Workflows

When procuring multiple quinazoline analogs simultaneously (e.g., the methyl ester target compound alongside the free acid, meta-regioisomer, and des-chloro analog), the orthogonal physicochemical parameters established in this guide enable rapid identity verification without requiring NMR or high-resolution MS for every batch. The density measurement (target: 1.338 ± 0.06 g/cm³ vs. free acid: 1.4 ± 0.1 g/cm³) using a benchtop density meter can distinguish the methyl ester from the free acid in under 5 minutes. The boiling point differential of approximately 33 °C provides GC-based identity confirmation. These QC metrics are particularly valuable for CROs and pharmaceutical development laboratories managing large compound inventories, where misidentification of closely related analogs could lead to erroneous SAR conclusions and wasted screening resources.

Quote Request

Request a Quote for Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.